![molecular formula C19H17ClN2O4S2 B2504662 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate CAS No. 1396811-01-0](/img/structure/B2504662.png)
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is a heterocyclic compound . It has a molecular weight of 240.71 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of “1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is “1-(4-chloro-1,3-benzothiazol-2-yl)-3-azetidinol” and its InChI code is "1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2" .Physical And Chemical Properties Analysis
The compound “1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is solid in its physical form .Scientific Research Applications
Antibacterial and Antifungal Properties
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate and its derivatives have been extensively studied for their antimicrobial properties. A range of compounds synthesized using this chemical structure have demonstrated significant antibacterial and antifungal activities. For instance, Shah et al. (2014) synthesized a series of phenyl sulfonyl pyrazoline derivatives, testing them for their antimicrobial effects, which showed promising results (Shah et al., 2014). Similarly, Prajapati et al. (2014) created novel azetidinones, revealing their effectiveness against a range of bacterial and fungal strains (Prajapati & Thakur, 2014).
Antimicrobial Agent Development
B'Bhatt and Sharma (2017) developed a series of thiazolidin-4-one derivatives, showcasing their potential as antimicrobial agents against various bacterial strains, including Mycobacterium tuberculosis, and fungal strains like Candida albicans (B'Bhatt & Sharma, 2017). Naik and Desai (2006) explored the rapid synthesis of heterocyclic Schiff bases and azetidinones under microwave irradiation, noting their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli (Naik & Desai, 2006).
Pharmacological Investigations
Research by ArockiaBabu et al. (2009) and Mistry and Desai (2006) involved the synthesis of azetidin-2-one derivatives with a focus on their pharmacological properties, particularly as COX-2 inhibitors, showcasing their potential in medical applications (ArockiaBabu, Shukla, & Kaskhedikar, 2009); (Mistry & Desai, 2006).
Antiviral and Anticancer Research
The compound has also been a part of antiviral and anticancer research. For example, Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives, noting some compounds' anti-tobacco mosaic virus activity (Chen et al., 2010). Hussein et al. (2020) synthesized thiazolidinone and azetidinone analogues, assessing their activity against multidrug-resistant strains and cancer cell lines, emphasizing their potential in developing novel therapeutic agents (Hussein et al., 2020).
Mechanism of Action
Target of Action
Compounds with a benzothiazole moiety are known to have diverse biological activities . They often target enzymes or receptors in the body, but the specific target would depend on the exact structure of the compound.
Biochemical Pathways
Benzothiazole derivatives have been found to affect various biochemical pathways. For instance, some have anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins .
properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(benzenesulfonyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-15-7-4-8-16-18(15)21-19(27-16)22-11-13(12-22)26-17(23)9-10-28(24,25)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCLZOKIRYDTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)

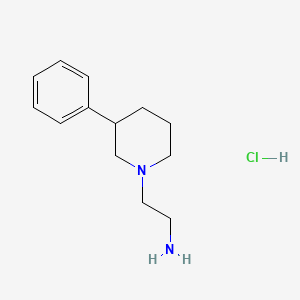
![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)
![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)
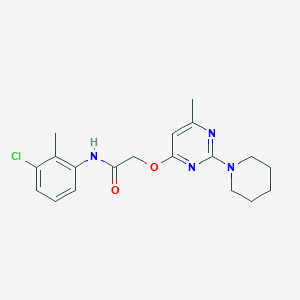
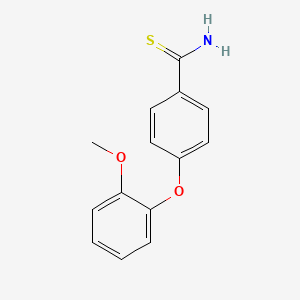
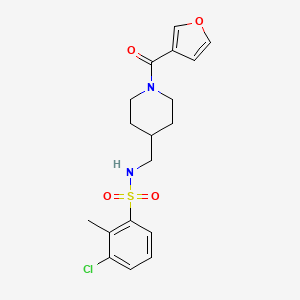
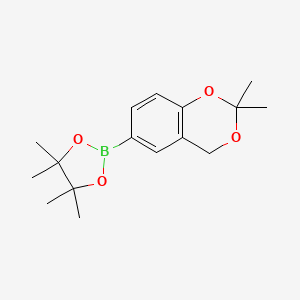
![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)
![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)